N-Hydroxy Norfloxacin

Vue d'ensemble

Description

Synthesis Analysis

N-Hydroxy Norfloxacin synthesis involves modifications of the Norfloxacin molecule, specifically targeting the piperazine ring and introducing hydroxyl groups. Studies have demonstrated various synthetic routes, including reactions with metals like zinc to form complexes that exhibit unique properties, such as strong blue fluorescent emission, indicating potential applications beyond its antimicrobial activity (Chen et al., 2001).

Molecular Structure Analysis

The molecular structure of N-Hydroxy Norfloxacin and its complexes has been elucidated using techniques such as X-ray crystallography, revealing how modifications affect its binding and interaction patterns. For instance, the formation of a neutral metal-based molecular square grid with Zn(II) showcases the intricate structural capabilities of N-Hydroxy Norfloxacin derivatives (Chen et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving N-Hydroxy Norfloxacin include its ability to form complexes with various metals, affecting its fluorescence and potentially its biological activity. The interaction with metals like zinc and copper has been studied, demonstrating its versatility in forming different structural motifs with potential applications in catalysis, sensing, and drug delivery systems (Ruiz et al., 2007).

Physical Properties Analysis

The physical properties, such as solubility, fluorescence, and stability, vary significantly with different N-Hydroxy Norfloxacin derivatives. These properties are crucial for its applications in medicinal chemistry and materials science. For instance, the solubility and fluorescence characteristics of Norfloxacin salts have been extensively characterized, providing insights into its potential uses beyond its antibacterial activity (Xu et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, pH stability, and interaction with biological molecules, are essential for understanding N-Hydroxy Norfloxacin's role as a drug and its potential in other fields. Studies have explored its binding interactions with proteins, revealing the importance of hydrophobic and hydrogen bond interactions in its biological activity (Lian et al., 2019).

Applications De Recherche Scientifique

Pharmaceutical Formulation and Drug Delivery :

- N-Hydroxy Norfloxacin is utilized in the development of extended-release tablets of antibacterial drugs. This improves patient comfort and compliance, as highlighted in a study by Oliveira et al. (2009) in the "Journal of Thermal Analysis and Calorimetry" (Oliveira et al., 2009).

- A new hydrophilic matrix system containing norfloxacin for extended-release tablets is designed for once-a-day administration, which benefits patients and reduces therapy discontinuation, as reported by Oliveira et al. (2013) in "BioMed Research International" (Oliveira et al., 2013).

Medical Imaging and Diagnostics :

- N-Hydroxy Norfloxacin (NFH) is being explored as a potential imaging agent for diagnosing bacterial inflammations in animal models, as found in a study by Varlamova et al. (2016) in "Key Engineering Materials" (Varlamova et al., 2016).

Photodynamic Therapy and DNA Interaction :

- It photosensitizes the formation of thymine dimers in DNA, causing single-strand breaks, as discussed in the study by Bosca et al. (2006) in the "Journal of the American Chemical Society" (Bosca et al., 2006).

Antibacterial Applications :

- It's active in vitro against virtually all bacterial pathogens causing urinary tract and gastrointestinal infections, suggesting its efficacy as an antibacterial agent for genitourinary and gastrointestinal infections, as indicated by Wolfson and Hooper (1988) in the "Annals of Internal Medicine" (Wolfson & Hooper, 1988).

Environmental Safety and Water Treatment :

- It's involved in the degradation of norfloxacin in water, improving environmental safety. For instance, N-doped TiO2 photocatalytic degradation of norfloxacin resulted in a 99.53% removal under visible light irradiation, as per Jin et al. (2019) in "Chemosphere" (Jin et al., 2019).

Antimicrobial Activity and Gastric Ulcer Treatment :

- N-Hydroxy Norfloxacin has been studied for its action against experimental gastric ulcers in rats, as per the research by Jue (2001) in "China Pharmacy" (Jue, 2001).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

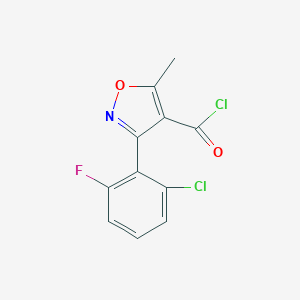

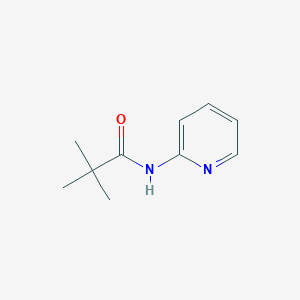

1-ethyl-6-fluoro-7-(4-hydroxypiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O4/c1-2-18-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)18)19-3-5-20(24)6-4-19/h7-9,24H,2-6H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZRYEUCJVTZNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388736 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Hydroxy Norfloxacin | |

CAS RN |

109142-49-6 | |

| Record name | N-Hydroxy Norfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

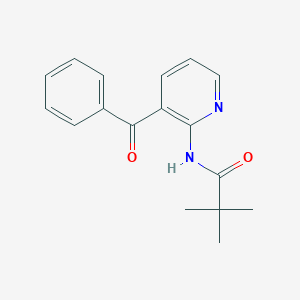

![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid](/img/structure/B29844.png)

![2,2-Dimethoxyethyl[(dimethoxyphosphinyl)(3-methoxyphenyl)methyl]carbamic acid ethyl ester](/img/structure/B29857.png)

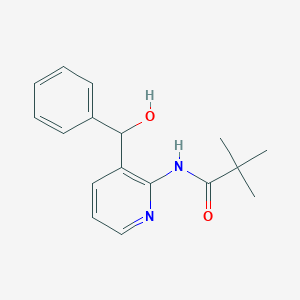

![7-Chlorothieno[2,3-c]pyridine](/img/structure/B29859.png)